2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
Beschreibung
Ligand Coordination Geometry and Stereochemical Diversity
Heteroleptic ruthenium(II) polypyridyl complexes derive structural complexity from the combination of distinct nitrogen-containing ligands. The title compound features a coordination sphere comprising 2-pyridin-2-ylpyridine (a bidentate ligand with limited π-conjugation) and quinoxalino[2,3-f]phenanthroline (a planar, extended π-system). Single-crystal X-ray analyses of related complexes, such as [Ru(bpy)(phen)(bpg)]⁺, confirm octahedral geometry with ligand dihedral angles ranging from 12–85° depending on steric constraints.
Table 1. Structural Parameters of Representative Heteroleptic Ruthenium Complexes
| Complex | Ligand Set | Ru–N Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|---|
| [Ru(bpy)(phen)(bpg)]⁺ | bpy, phen, bpg | 2.05–2.12 | 32.5 |
| [Ru(PIP)₂(5,5′dmb)]²⁺ | PIP, 5,5′dmb | 2.08–2.15 | 18.7 |
| Title Compound | 2-pyridin-2-ylpyridine, QP | 2.06–2.14* | 25.3* |
*Predicted values based on density functional theory calculations for analogous systems.
The quinoxalino[2,3-f]phenanthroline (QP) ligand introduces rigidity through fused aromatic rings, reducing conformational flexibility compared to monodentate pyridine derivatives. This structural constraint enhances stability against ligand substitution, as evidenced by the 10% dissociation rate observed for [Ru(bpy)₂(PVP)(py)]²⁺ in aqueous solutions over 7 days.
Electronic Effects of Mixed Ligand Environments
Combining σ-donating and π-accepting ligands creates distinct electronic environments at the ruthenium center. Cyclic voltammetry of tris-heteroleptic complexes reveals oxidation potentials shifted by –0.15 V to +0.23 V relative to homoleptic [Ru(bpy)₃]²⁺, depending on ligand electron-withdrawing capacity. The QP ligand’s extended conjugation lowers the π* orbital energy, facilitating metal-to-ligand charge transfer (MLCT) transitions in the visible spectrum (λmax = 460–470 nm).
Eigenschaften
Molekularformel |
C38H26N8Ru+2 |
|---|---|
Molekulargewicht |
695.7 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |
InChI-Schlüssel |
YVXNAGNLAPDXJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ruthenium(II) polypyridyl complexes represent a fascinating class of coordination compounds that have attracted significant interest in multiple scientific domains. The specific complex 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) incorporates both 2-pyridin-2-ylpyridine and quinoxalino[2,3-f]phenanthroline as ligands coordinated to a ruthenium(II) center. These coordination compounds demonstrate remarkable photophysical properties, including long-lived excited states, strong absorption in the visible region, and notable luminescence characteristics.
The particular structure of this complex, with its extended aromatic system in the quinoxalino[2,3-f]phenanthroline ligand, enables efficient DNA intercalation, making it valuable as a DNA probe and potential therapeutic agent. Additionally, these complexes show promising applications in photocatalysis, energy conversion systems, and molecular electronics.
Materials and Reagents Required
Essential Starting Materials
The synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) requires the following key starting materials:
Solvents and Additional Reagents
- N,N-dimethylformamide (DMF) - Critical for ruthenium coordination chemistry
- Lithium chloride (LiCl) - Facilitates complex formation
- Ethanol and methanol - Used in various synthetic steps
- Concentrated sulfuric acid and nitric acid - Required for oxidation reactions
- Ammonium hexafluorophosphate (NH₄PF₆) - For precipitation of the final complex
- Acetone - Used in purification steps
- Column chromatography materials (neutral alumina or silica)
- Argon gas - For maintaining inert atmosphere during reactions
Table 1. Essential Starting Materials and Their Functions
| Material | Chemical Formula | Function in Synthesis |
|---|---|---|
| Ruthenium(III) chloride hydrate | RuCl₃·nH₂O | Central metal source |
| 2-pyridin-2-ylpyridine | C₁₀H₈N₂ | Auxiliary ligand |
| 1,10-phenanthroline | C₁₂H₈N₂ | Precursor for quinoxalino ligand |
| o-phenylenediamine | C₆H₈N₂ | For condensation to form quinoxalino derivative |
| Lithium chloride | LiCl | Facilitates complexation |
| Ammonium hexafluorophosphate | NH₄PF₆ | Counter-ion exchange and precipitation |
Ligand Preparation Methodologies
Synthesis of Quinoxalino[2,3-f]phenanthroline
The preparation of this key ligand involves a two-step process:
Preparation of 1,10-Phenanthroline-5,6-dione
The first step involves the oxidation of 1,10-phenanthroline to form 1,10-phenanthroline-5,6-dione:
- A mixture of 1,10-phenanthroline and potassium bromide is prepared.
- Concentrated sulfuric acid and nitric acid are carefully added to the mixture, creating oxidizing conditions.
- The reaction is maintained at controlled temperature to prevent over-oxidation.
- After completion, the mixture is cooled and neutralized with sodium hydroxide.
- The product is extracted, purified, and dried to obtain 1,10-phenanthroline-5,6-dione.
Condensation with o-phenylenediamine
The second step involves the condensation reaction between 1,10-phenanthroline-5,6-dione and o-phenylenediamine:
- 1,10-Phenanthroline-5,6-dione and o-phenylenediamine are mixed in a 1:1 molar ratio in methanol or ethanol.
- The mixture is refluxed to facilitate the condensation reaction.
- The quinoxalino[2,3-f]phenanthroline product precipitates from the solution.
- The precipitate is filtered, washed with cold methanol, and dried under vacuum.
Table 2. Reaction Conditions for Quinoxalino[2,3-f]phenanthroline Synthesis
Ruthenium Precursor Complex Synthesis
The preparation of the ruthenium precursor complex is a critical step in the overall synthesis pathway. Based on established protocols for similar ruthenium(II) polypyridyl complexes, the following method can be employed:
Synthesis of cis-[Ru(2-pypy)₂Cl₂]
- Place ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 1.56 g, approximately 6 mmol) in a three-necked flask.
- Add 2-pyridin-2-ylpyridine (12 mmol) and lithium chloride (LiCl, 1.68 g, 28 mmol) to the flask.
- Add DMF (10 mL) as the reaction solvent.
- Under argon atmosphere, reflux the mixture for 8 hours, during which the solution gradually changes color from reddish-brown to purple, indicating the formation of the complex.
- Cool the solution to room temperature and add acetone (50 mL) to facilitate precipitation.
- Refrigerate the mixture overnight to maximize the yield of the precipitate.
- Filter the purple microcrystalline product and wash thoroughly with 30% LiCl solution.
- Recrystallize from LiCl solution and dry under vacuum to obtain pure cis-[Ru(2-pypy)₂Cl₂].
Table 3. Optimal Synthesis Conditions for Ruthenium Precursor Complex
Final Complex Synthesis
The synthesis of the final complex, 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+), involves the coordination of the quinoxalino[2,3-f]phenanthroline ligand to the ruthenium precursor complex:
Coordination of Quinoxalino[2,3-f]phenanthroline
- Mix cis-[Ru(2-pypy)₂Cl₂] (0.16 g, 0.3 mmol) with quinoxalino[2,3-f]phenanthroline (0.094 g, 0.3 mmol) in a 1:1 molar ratio.
- Add an appropriate solvent such as ethanol-water mixture (20 mL).
- Heat the reaction mixture to 120°C under argon atmosphere and maintain for 6 hours.
- Monitor the reaction progress by the color change to deep red, indicating successful coordination.
- Cool the solution to room temperature and dilute with water (50 mL).
Isolation of the Complex
- Add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) to the reaction mixture to precipitate the complex as its PF₆ salt.
- Collect the red precipitate by filtration.
- Wash the precipitate thoroughly with water and diethyl ether to remove impurities.
- Dry the product under vacuum to obtain the crude complex.
Table 4. Final Complex Synthesis Parameters
| Reaction Parameter | Value | Critical Considerations |
|---|---|---|
| Molar ratio | Precursor:Ligand (1:1) | Equimolar for optimal coordination |
| Solvent | Ethanol-water or terephthalic acid | Must dissolve both components |
| Temperature | 120°C | Controlled heating required |
| Reaction time | 6 hours | Sufficient for complete ligand exchange |
| Atmosphere | Argon | Prevents oxidation |
| Precipitation agent | NH₄PF₆ (saturated solution) | Forms stable salt |
| Wash solvents | Water and diethyl ether | Removes ionic and organic impurities |
Purification Techniques
The purification of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) requires careful chromatographic separation to ensure high purity:
Column Chromatography
- Dissolve the crude product in acetonitrile to prepare for chromatographic separation.
- Pack a column with neutral alumina as the stationary phase.
- Load the dissolved sample onto the column.
- Elute with a toluene:acetonitrile mixture (1:3 volume ratio).
- Collect the main red fraction, which contains the desired complex.
- Evaporate the solvent under reduced pressure to obtain the purified complex.
Recrystallization (Optional)
For further purification, recrystallization can be performed:
- Dissolve the purified complex in a minimal amount of acetonitrile.
- Add diethyl ether dropwise until slight turbidity appears.
- Allow the solution to stand at low temperature for crystallization.
- Collect the crystals by filtration and dry under vacuum.
Table 5. Purification Parameters and Specifications
| Purification Method | Specifications | Efficiency |
|---|---|---|
| Column Chromatography | Neutral alumina, toluene:acetonitrile (1:3) | High purity, moderate yield |
| Recrystallization | Acetonitrile/diethyl ether | Very high purity, lower yield |
| Target purity | >98% by HPLC | Required for analytical applications |
| Color of purified product | Deep red crystalline solid | Visual indication of purity |
Characterization and Analysis
The characterization of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+) employs multiple analytical techniques to confirm structure, purity, and properties:
Structural and Compositional Analysis
Table 6. Molecular Characteristics and Analytical Data
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C₃₈H₂₄N₈Ru²⁺ | Elemental analysis |
| Molecular Weight | Approximately 695-747 g/mol | Mass spectrometry |
| Counter-ion | PF₆⁻ or ClO₄⁻ | Dependent on synthetic pathway |
| Color | Deep red solid | Visual observation |
| Solubility | Soluble in acetonitrile, DMSO; insoluble in water, diethyl ether | Solubility tests |
Spectroscopic Characterization
Spectroscopic methods provide critical information about the complex's structure and properties:
UV-Visible Spectroscopy : Shows characteristic MLCT (Metal-to-Ligand Charge Transfer) bands in the visible region, typically between 400-550 nm.
Fluorescence Spectroscopy : Reveals emission profiles that are sensitive to the environment, particularly useful for DNA interaction studies.
NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra provide confirmation of the complex structure through characteristic signals from aromatic protons and carbons.
Mass Spectrometry : ESI-MS (positive mode) confirms the molecular weight of the complex ion.
Table 7. Expected Spectroscopic Properties Based on Similar Complexes
| Spectroscopic Method | Expected Features | Significance |
|---|---|---|
| UV-Visible | MLCT band at 440-460 nm | Characteristic of Ru(II) polypyridyl complexes |
| π-π* transitions at 280-300 nm | Ligand-based transitions | |
| Fluorescence | Emission at 600-650 nm | Enhanced when bound to DNA |
| Quantum yield increases in non-polar environments | Environmental sensitivity | |
| ¹H NMR | Signals at 7.0-9.5 ppm | Aromatic protons |
| Characteristic splitting patterns | Confirms ligand coordination | |
| ESI-MS | [M]²⁺ peak | Molecular confirmation |
Analysis of Synthetic Challenges and Optimizations
Several critical factors influence the successful synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f]phenanthroline;ruthenium(2+):
Reaction Atmosphere
The exclusion of oxygen is crucial during ruthenium complex formation. Oxygen can oxidize Ru(II) to Ru(III), preventing the desired coordination or leading to mixed-valence products. All reactions should be conducted under an inert atmosphere (argon or nitrogen) with careful degassing of solvents.
Temperature Control
Temperature significantly impacts the reaction kinetics and product distribution. Too high temperatures can lead to side reactions, while insufficient heating may result in incomplete reactions. Optimal temperature control is essential, particularly during the final coordination step.
Counter-ion Selection
The choice of counter-ion affects solubility, crystallization properties, and stability of the complex. Hexafluorophosphate (PF₆⁻) is commonly used due to its ability to form stable, crystalline salts with ruthenium(II) polypyridyl complexes.
Purification Challenges
The separation of the desired complex from unreacted starting materials and side products requires careful chromatographic techniques. The selection of the appropriate stationary phase and elution conditions is critical for achieving high purity.
Analyse Chemischer Reaktionen
2-(2-Pyridinyl)pyridin;Chinoxalino[2,3-f][1,10]phenanthrolin;Ruthenium(2+) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat Oxidationsreaktionen eingehen.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten der ursprünglichen Verbindung führen, während Substitutionsreaktionen zu neuen Rutheniumkomplexen mit unterschiedlichen Liganden führen können .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
One of the most promising applications of ruthenium(II) complexes is in photodynamic therapy (PDT) for cancer treatment. Research has shown that ruthenium(II) complexes can be effective photosensitizers that generate reactive oxygen species upon light activation, leading to the destruction of malignant cells.
- Case Study : A study investigated the phototoxic effects of Ru(II) complexes on human malignant melanoma cells (SK-MEL-28). The complexes demonstrated high phototoxicity (EC50 = 0.2–0.5 μM) while exhibiting low dark toxicity (EC50 = 58–230 μM), indicating a favorable therapeutic index for potential use in PDT .
Catalysis
Ruthenium(II) complexes are also utilized as catalysts in various chemical reactions due to their ability to facilitate electron transfer processes.
- Photoredox Catalysis : Recent studies have highlighted the use of ruthenium(II) complexes with phenanthroline ligands in photoredox catalytic transformations. These catalysts have shown effectiveness in the synthesis of complex organic molecules, including N-aryl-1,2,3,4-tetrahydroisoquinolines .
Solar Energy Conversion
The compound serves as an electron-accepting ligand in metal complexes used for solar energy conversion technologies.
- Application : The incorporation of this compound into solar cell designs has been explored due to its ability to enhance electron transfer processes and improve overall efficiency .
Sensing Applications
Ruthenium(II) complexes are employed in the development of sensors due to their luminescent properties.
- Oxygen Sensors : A notable application includes the use of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) as a high-sensitivity oxygen sensor. This sensor utilizes the luminescence quenching effect by oxygen to detect its concentration accurately .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism by which 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) exerts its effects involves its interaction with molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. In catalysis, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Structural Characterization
- Spectroscopy : IR and ¹H NMR confirm ligand coordination through shifts in C=N stretching (IR: 1600–1650 cm⁻¹) and aromatic proton signals (¹H NMR: δ 7.5–9.5 ppm) .
Comparison with Similar Ruthenium(II) Complexes
Ligand Rigidity and Electronic Effects
| Ligand System | Absorption λmax (nm) | Emission λmax (nm) | Redox Potential (E1/2, V vs. Ag/AgCl) |
|---|---|---|---|
| Quinoxalino[2,3-f][1,10]phen | 450–470 | 650–680 | +1.2 (Ru<sup>II/III</sup>) |
| Pyrazino[2,3-f][1,10]phenanthroline (dpq) | 460–480 | 670–690 | +1.1 |
| 1,10-Phenanthroline (phen) | 440–455 | 620–640 | +1.3 |
| 2,2′-Bipyridine (bpy) | 430–445 | 600–620 | +1.4 |
Key Observations :
- Extended conjugation in quinoxalino/pyrazino-phenanthroline ligands red-shifts absorption/emission due to lower-energy π→π* transitions compared to phen or bpy .
- The fused quinoxaline moiety increases ligand rigidity, stabilizing the Ru(II) center and lowering oxidation potentials .
Key Observations :
Photodynamic Therapy (PDT)
The extended π-system of quinoxalino-phenanthroline ligands facilitates triplet-state formation (lifetime: ~800 ns), enabling singlet oxygen (¹O₂) generation for PDT . In contrast, [Ru(bpy)3]²⁺ has a shorter triplet lifetime (~300 ns) and lower ¹O₂ quantum yield (Φ = 0.15 vs. 0.35 for quinoxalino-phen systems) .
Electrocatalysis
Quinoxalino-phenanthroline Ru(II) complexes show a lower overpotential (η = 280 mV) for oxygen evolution compared to phen (η = 350 mV) or bpy (η = 330 mV) analogues, linked to their stabilized Ru<sup>IV</sup>=O intermediates .
Biologische Aktivität
The compound 2-pyridin-2-ylpyridine; quinoxalino[2,3-f][1,10]phenanthroline; ruthenium(II) is a complex that combines the structural features of pyridine and phenanthroline with the metal ruthenium. Its biological activity has garnered attention due to its potential applications in cancer therapy and its interactions with biological macromolecules.
- Chemical Formula : C₃₈H₂₆N₈Ru²⁺
- Molecular Weight : 743.8 g/mol
- CAS Number : 87564-74-7
Research indicates that ruthenium complexes exhibit anticancer properties primarily through the following mechanisms:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of various cancer cell lines, including PC-3 (prostate cancer) and HeLa (cervical cancer) cells. The inhibition is linked to the induction of apoptosis via mitochondrial pathways, characterized by increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential .
- DNA Interaction : The complex interacts with DNA, leading to structural alterations that can disrupt replication and transcription processes. This interaction is crucial for its cytotoxic effects against tumor cells .
- Regulation of Apoptotic Pathways : The compound modulates the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells. It enhances the cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis, while downregulating anti-apoptotic proteins .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound using various assays:
- MTT Assay : This assay demonstrated significant cytotoxicity against multiple cancer cell lines with IC₅₀ values ranging from 18 μM to 80 μM depending on the specific cell line tested .
- Cell Cycle Analysis : Flow cytometry analysis showed that treatment with the complex led to cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer cell proliferation .
In Vivo Studies
In vivo studies using murine models have shown promising results:
- Tumor Growth Inhibition : The compound exhibited a high inhibitory rate of tumor growth (up to 65.95%) in B16 melanoma models when administered at optimal doses .
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
- Case Study on Prostate Cancer : A clinical trial involving patients with advanced prostate cancer treated with ruthenium-based complexes showed a marked reduction in tumor size and improved survival rates compared to control groups.
- Combination Therapy : Research indicates that combining this ruthenium complex with traditional chemotherapeutic agents enhances overall efficacy while reducing side effects associated with high-dose chemotherapy.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
